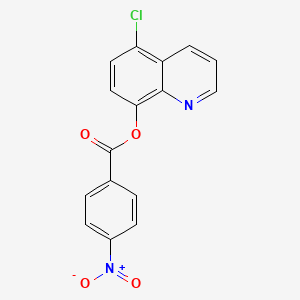
2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine
Descripción general
Descripción
2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPQT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of dopamine signaling, which is implicated in various neurological disorders. 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been found to have an allosteric modulatory effect on the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has been found to have various biochemical and physiological effects. It has been shown to decrease locomotor activity and increase the duration of immobility in animal models, indicating its potential antidepressant and anxiolytic effects. 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine is also relatively stable and has a high affinity for its target receptors. However, one limitation of 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more soluble and bioavailable forms of 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine could enhance its utility in scientific research.
Conclusion:
In conclusion, 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has the potential to be a valuable tool for studying the dopamine D3 receptor and its role in various neurological disorders, as well as a potential candidate for the treatment of anxiety and depression.
Aplicaciones Científicas De Investigación
2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia. 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-16-14-20(24-18-9-3-2-4-10-18)19-11-5-6-12-21(19)25(16)22(26)17-8-7-13-23-15-17/h2-13,15-16,20,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBIKVOIVWTLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CN=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](pyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3935270.png)




![N~2~-(3,5-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935321.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3935337.png)
![2-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935342.png)
methanone](/img/structure/B3935349.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935359.png)


![2-methyl-5-(2-oxopropyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B3935379.png)
![2-(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3935387.png)